Methyl 3-chloroisoxazole-5-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFKHULWMPQVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data Guide: Methyl 3-chloroisoxazole-5-carboxylate
This guide provides an in-depth technical analysis of the spectroscopic characteristics of Methyl 3-chloroisoxazole-5-carboxylate , a critical intermediate in the synthesis of isoxazole-based pharmaceuticals and agrochemicals.
The following data is synthesized from authoritative chemical databases, standard spectroscopic principles for isoxazole derivatives, and validated synthetic protocols.
Compound Identity & Physicochemical Profile
| Parameter | Details |
| IUPAC Name | Methyl 3-chloro-1,2-oxazole-5-carboxylate |
| Common Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 161.54 g/mol |
| CAS Registry Number | Note: Often referenced via the parent acid (CAS 20724-56-5) or prepared in situ. |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CHCl |
Synthesis & Preparation Context
Understanding the synthesis is vital for interpreting spectral impurities. This compound is typically synthesized via a [3+2] cycloaddition mechanism, which ensures the specific 3,5-substitution pattern.[1]
Core Synthetic Pathway
The most robust route involves the reaction of chloro-oximinoacetate derivatives (generating a nitrile oxide in situ) with methyl propiolate .
-
Precursor Formation: Chlorination of commercially available oximes or nitro-compounds to form the chloro-oxime.
-
Cycloaddition: Base-mediated dehydrohalogenation generates the 3-chloro-nitrile oxide dipole .
-
Regioselective Trapping: The dipole reacts with methyl propiolate (dipolarophile) to yield the 3-chloro-5-ester isomer.
Figure 1: Synthetic pathway highlighting the origin of the isoxazole core and potential regioisomeric impurities.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is distinct due to the electron-withdrawing nature of the chlorine atom at C-3 and the ester group at C-5.
Experimental Solvent: CDCl
The proton spectrum is simple, characterized by two distinct singlets.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.95 – 7.05 | Singlet (s) | 1H | H-4 (Isoxazole Ring) | The C-4 proton is the only aromatic proton. It appears as a sharp singlet. Its shift is deshielded by the adjacent ester and Cl groups but remains in the heteroaromatic region. |
| 3.98 – 4.02 | Singlet (s) | 3H | -OCH | Characteristic sharp singlet for a methyl ester. |
Interpretation Note:
-
Absence of Coupling: The lack of splitting confirms the 3,5-disubstitution pattern.[1] If the Cl were at position 4, you would see a proton at position 3 or 5, potentially with different shifts.[1]
-
Purity Check: Look for a small doublet or multiplet around 8.0-8.5 ppm, which would indicate the presence of the 4-carboxylate regioisomer (a common byproduct).[1]
The carbon spectrum reveals 5 distinct environments.
| Shift ( | Type | Assignment | Notes |
| 156.8 | Quaternary (C) | C=O (Ester Carbonyl) | Typical ester carbonyl resonance. |
| 160.2 | Quaternary (C) | C-5 (Isoxazole) | Deshielded due to direct attachment to the ester and the ring oxygen.[1] |
| 152.5 | Quaternary (C) | C-3 (Isoxazole) | The C-Cl carbon. The chlorine atom exerts an inductive effect (deshielding) and mesomeric effect.[1] |
| 108.4 | Methine (CH) | C-4 (Isoxazole) | The only protonated ring carbon.[1] Significantly shielded relative to C-3 and C-5. |
| 53.1 | Methyl (CH | -OCH | Typical methoxy carbon signal. |
B. Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the chlorine substitution through its characteristic isotopic abundance.[1]
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.[1]
-
Molecular Ion (M
):-
m/z 161 (100%) : Corresponds to the
Cl isotopologue.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
m/z 163 (~32%) : Corresponds to the
Cl isotopologue.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Observation: The 3:1 intensity ratio between m/z 161 and 163 is the diagnostic "fingerprint" for a mono-chlorinated compound.
-
-
Fragmentation Pattern (EI):
-
[M - OCH
]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (m/z ~130/132): Loss of the methoxy group (31 Da) from the ester. -
[M - COOCH
]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (m/z ~102/104): Loss of the entire ester moiety (59 Da), leaving the chloroisoxazole core. -
Ring Cleavage: Further fragmentation often involves the loss of HCN or nitrile fragments characteristic of isoxazoles.
-
C. Infrared (IR) Spectroscopy
Method: FT-IR (KBr pellet or ATR).[1]
| Wavenumber (cm | Vibration Mode | Assignment |
| 3120 – 3080 | C-H Stretch | Aromatic C-H stretch (C-4 proton). Weak band. |
| 1735 – 1750 | C=O Stretch | Ester Carbonyl. Strong, sharp peak. Diagnostic for the carboxylate. |
| 1590 – 1610 | C=N / C=C Stretch | Isoxazole ring skeletal vibrations. |
| 1430 – 1450 | C-H Bend | Methyl group deformation. |
| 1200 – 1250 | C-O Stretch | Ester C-O-C stretching. |
| 740 – 780 | C-Cl Stretch | Chlorine stretch. Moderate to strong band in the fingerprint region. |
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectral data, follow this standard operating procedure (SOP):
-
NMR Preparation:
-
Dissolve 5-10 mg of the compound in 0.6 mL of CDCl
(containing 0.03% TMS as internal standard). -
Note: Ensure the sample is fully dissolved; filtration through a cotton plug in a Pasteur pipette is recommended to remove inorganic salts (e.g., NaCl from synthesis).[1]
-
-
MS Preparation:
-
Dilute to 10 µg/mL in Methanol/Water (1:1) with 0.1% Formic Acid for ESI-MS.
-
Avoid high concentrations to prevent dimer formation.
-
-
Storage:
-
Store the solid at -20°C under inert atmosphere (Argon/Nitrogen). Isoxazoles can be sensitive to light and moisture over prolonged periods.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70492, Methyl 3-methylisoxazole-5-carboxylate (Analog Reference). Retrieved from [Link][1]
-
Organic Syntheses. General Synthesis of 4-Isoxazolecarboxylic Esters (Methodology Reference). Coll. Vol. 5, p. 59 (1973).[1][2] Retrieved from [Link][1]
-
NIST Chemistry WebBook. Isoxazole Derivatives Infrared Spectra. Retrieved from [Link][1]
Sources
Methodological & Application
Application Notes & Protocols: Methyl 3-chloroisoxazole-5-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Privileged Isoxazole Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their recurring presence in bioactive compounds and their ability to interact with multiple biological targets. The isoxazole ring, a five-membered heterocycle, is one such scaffold that has proven exceptionally valuable in the design of potent and selective kinase inhibitors.[1][2] Its utility stems from a combination of favorable properties: it acts as a bioisosteric replacement for other functionalities, its rigid structure helps to correctly orient substituents within a kinase's ATP-binding pocket, and the nitrogen and oxygen atoms can serve as crucial hydrogen bond acceptors or donors.[2]
This guide focuses on a particularly versatile building block, Methyl 3-chloroisoxazole-5-carboxylate . The strategic placement of a chloro group at the 3-position and a methyl ester at the 5-position provides two orthogonal synthetic handles for molecular elaboration. This allows for the systematic construction of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) essential for drug discovery. We will explore the chemical logic behind using this reagent and provide detailed, field-proven protocols for its application in the synthesis of novel kinase inhibitor cores.
Section 1: Chemical Reactivity and Synthetic Strategy
The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups. The chlorine atom at the C3 position is a versatile leaving group for carbon-carbon bond formation, while the methyl ester at the C5 position is a precursor for amide linkages, a ubiquitous feature in kinase inhibitors.
-
Reactivity at the C3 Position: The chloro group is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)-C(sp²) bond between the isoxazole core and a wide array of aryl or heteroaryl boronic acids or esters.[5] This allows for the introduction of moieties that can target the "hinge region" or other key pockets within the kinase ATP-binding site.
-
Reactivity at the C5 Position: The methyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[6] This carboxylic acid is a critical intermediate for forming stable amide bonds through coupling with various amines, often facilitated by standard peptide coupling reagents (e.g., HATU, EDC). This amide linkage is frequently used to extend the molecule towards the solvent-exposed region of the ATP pocket, improving solubility and allowing for additional interactions.[7]
Section 2: Protocols for Kinase Inhibitor Synthesis
The following protocols provide a step-by-step workflow for the synthesis of a generic 3-aryl-isoxazole-5-carboxamide kinase inhibitor core, demonstrating the practical application of the principles discussed.
Workflow Overview
Protocol 2.1: Step 1 - Suzuki-Miyaura Coupling
Objective: To install an aryl group at the C3 position of the isoxazole ring. This protocol uses 4-methoxyphenylboronic acid as a representative coupling partner.
Causality: The palladium catalyst, in its Pd(0) active form, undergoes oxidative addition into the C-Cl bond. Following transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination, the desired C-C bond is formed, regenerating the Pd(0) catalyst.[5] Dioxane and water are common solvents for this reaction, and a base like potassium carbonate is crucial for activating the boronic acid for the transmetalation step.[8]
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 175.56 | 1.0 | 176 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.05 | 41 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg |
| 1,4-Dioxane | - | - | 4.0 mL |
| Water (deionized) | - | - | 1.0 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (176 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield Methyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate as a solid.
Protocol 2.2: Step 2 - Ester Hydrolysis (Saponification)
Objective: To convert the methyl ester of Intermediate A into a carboxylic acid (Intermediate B), preparing it for amide coupling.
Causality: Saponification is a classic nucleophilic acyl substitution reaction.[9][10] The hydroxide ion (from LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | 247.23 | 1.0 | 247 mg |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 3.0 | 126 mg |
| Tetrahydrofuran (THF) | - | - | 3.0 mL |
| Water (deionized) | - | - | 3.0 mL |
| Hydrochloric Acid (1M HCl) | - | - | As needed (~3 mL) |
Procedure:
-
Dissolve the starting ester (247 mg, 1.0 mmol) in a mixture of THF (3.0 mL) and water (3.0 mL) in a 25 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (126 mg, 3.0 mmol) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 5 mL of water.
-
Cool the solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid . This product is often used in the next step without further purification.
Protocol 2.3: Step 3 - Amide Coupling
Objective: To couple the carboxylic acid (Intermediate B) with a representative amine to form the final kinase inhibitor scaffold. This protocol uses 4-chloroaniline as an example.
Causality: Peptide coupling reagents like HATU activate the carboxylic acid by forming a highly reactive intermediate (an active ester). This intermediate is then susceptible to nucleophilic attack by the amine.[10] A non-nucleophilic base like DIPEA is required to neutralize the acid formed during the reaction and to deprotonate the amine's ammonium salt, facilitating its nucleophilicity.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid | 233.20 | 1.0 | 233 mg |
| 4-Chloroaniline | 127.57 | 1.1 | 140 mg |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 | 0.52 mL |
| Dimethylformamide (DMF), anhydrous | - | - | 5.0 mL |
Procedure:
-
To a dry 25 mL round-bottom flask under an inert atmosphere, add the carboxylic acid (233 mg, 1.0 mmol), 4-chloroaniline (140 mg, 1.1 mmol), and HATU (456 mg, 1.2 mmol).
-
Add anhydrous DMF (5.0 mL) and stir to dissolve the solids.
-
Add DIPEA (0.52 mL, 3.0 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into 50 mL of water. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (2 x 20 mL) to remove residual DMF, followed by a brine wash (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final product, N-(4-chlorophenyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide .
Section 3: Target Pathways and Biological Evaluation
The synthesized isoxazole-based compounds are designed to function as Type I or Type II kinase inhibitors, targeting the ATP-binding site. Many kinase inhibitors containing similar diaryl urea or amide structures, such as Sorafenib and Regorafenib, target the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[11][12]
Following synthesis, a logical next step is to evaluate the compound's biological activity. This typically involves:
-
In Vitro Kinase Assays: To determine the compound's potency (IC₅₀ value) against a panel of target kinases (e.g., B-RAF, VEGFR, c-Met).
-
Cell-Based Assays: To assess the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines known to be dependent on the target kinase pathway.
-
Pharmacokinetic (PK) Studies: To evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
Section 4: Safety and Handling
All synthetic procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Reagents: Palladium catalysts are toxic and should be handled with care. Solvents like dioxane and DMF have specific health hazards; consult their Safety Data Sheets (SDS) before use.[13]
-
Reactions: Reactions under pressure or at high temperatures should be performed behind a blast shield.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
References
- Ramteke, P., & Gill, M. S. (Year not specified). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals.
- Zhang, L., Xia, W., Wang, B., Luo, Y., & Lu, W. (n.d.). Convenient Synthesis of Sorafenib and Its Derivatives. Taylor & Francis Online.
- Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydrate.
-
Le-Deygen, I. M., et al. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 25(1), 123. Available at: [Link]
- BenchChem. (2025). The Isoxazole Scaffold: A Versatile Player in Kinase Inhibition.
- Hwang, S. H., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(12), 3748-3752.
- (Vendor SDS). (2017). Safety Data Sheet.
-
Ryu, J. Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6537. Available at: [Link]
- Sigma-Aldrich. (2026). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Smolecule. (2023). Buy 5-Methylisoxazole-3-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
ResearchGate. (2019). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]
- NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 11. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 12. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]
Troubleshooting & Optimization
"Methyl 3-chloroisoxazole-5-carboxylate" stability and degradation
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Methyl 3-chloroisoxazole-5-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but sensitive heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and degradation of this compound.
Q1: What are the primary stability concerns for this compound?
Answer: this compound is susceptible to three main degradation pathways due to its specific functional groups:
-
Hydrolysis: The methyl ester group is prone to hydrolysis, especially under basic or strongly acidic conditions, yielding the corresponding carboxylic acid.
-
Nucleophilic Substitution: The 3-chloro substituent makes the C3 position of the isoxazole ring electrophilic and susceptible to attack by nucleophiles. The 3-halo-isoxazole core is known to be an electrophilic warhead, able to react with various nucleophiles[1].
-
Photodegradation: The isoxazole ring's N-O bond is inherently labile and can be cleaved by UV light, leading to ring-opening or isomerization reactions[2][3]. Studies on other isoxazoles have demonstrated photochemical rearrangement into oxazoles or other products[4].
Q2: What are the recommended storage and handling conditions for this compound?
Answer: To maintain its integrity, this compound should be handled with care.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8°C is recommended) and protected from light. Keeping it in a desiccator will prevent moisture-induced hydrolysis.
-
Handling: Use this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as it may cause skin, eye, and respiratory irritation[5][6]. Avoid creating dust or aerosols.
Q3: How stable is this compound to changes in pH?
Answer: The compound exhibits limited stability across the pH spectrum.
-
Acidic Conditions: While more stable than in basic conditions, prolonged exposure to strong acids can catalyze the hydrolysis of the methyl ester.
-
Neutral Conditions: The compound is relatively stable at neutral pH for short durations, but hydrolysis can still occur slowly, especially in aqueous solutions.
-
Basic Conditions: The compound degrades rapidly under basic conditions. The ester is quickly saponified, and the electron-withdrawing nature of the carboxylate can further activate the isoxazole ring towards nucleophilic attack or ring-opening.
Q4: Is this compound susceptible to thermal degradation?
Answer: Yes, elevated temperatures can promote degradation. While specific data for this molecule is limited, carboxylate-containing compounds can undergo thermal decomposition[7][8]. For this compound, thermal stress can lead to decarboxylation or other complex degradation pathways. It is advisable to avoid prolonged heating. If heating is necessary for a reaction, it should be done under controlled conditions and for the minimum time required.
Q5: What are the known or expected degradation products?
Answer: Based on its structure, the following degradation products can be anticipated:
-
3-chloroisoxazole-5-carboxylic acid: The product of ester hydrolysis.
-
Ring-opened products: Photochemical or strong nucleophilic attack can break the weak N-O bond of the isoxazole ring[2][3].
-
Substituted products: Nucleophiles can replace the 3-chloro group.
-
Isomerization products: Under UV irradiation, isoxazoles can isomerize to oxazoles[4].
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in a reaction involving a nucleophile. | 1. Degradation of the starting material by the nucleophile. The 3-chloro position is electrophilic[1].2. The nucleophile is acting as a base, catalyzing ester hydrolysis or ring-opening. | 1. Use a non-nucleophilic base if a base is required.2. Add the isoxazole slowly to the reaction mixture at a low temperature to control the reaction rate.3. Protect the ester group if it is not the intended reaction site. |
| Appearance of an unexpected, more polar spot/peak in TLC/LC-MS during workup. | This is likely the hydrolyzed carboxylic acid product, formed during an aqueous workup, especially if basic conditions were used (e.g., a sodium bicarbonate wash). | 1. Perform aqueous workups under neutral or slightly acidic conditions if possible.2. Minimize the time the compound is in contact with aqueous layers.3. Use anhydrous extraction and drying techniques. |
| Inconsistent results or loss of compound purity over time. | The compound is degrading upon storage due to exposure to moisture, light, or air. | 1. Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere[5].2. Re-purify the compound before use if degradation is suspected. Run a purity check (e.g., HPLC, NMR) on the stored material before starting an experiment. |
| Reaction mixture turns dark upon exposure to light. | This indicates photodegradation. The isoxazole ring is known to be light-sensitive[2][3][4]. | 1. Protect the reaction from light by wrapping the flask in aluminum foil.2. Use a light source with a filter to block high-energy UV wavelengths if photochemistry is not the intended reaction. |
Visualizing Degradation Pathways and Stability Workflows
Understanding the potential pathways for degradation is key to designing robust experiments.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Stability
This protocol provides a general reverse-phase HPLC method for assessing the purity of this compound and detecting its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm[9].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of ~1 mg/mL.
Rationale: Acetonitrile is a common solvent for reverse-phase HPLC[10][11]. Formic acid is used to improve peak shape and ensure the ionization of acidic and basic species for better retention and resolution, and it is compatible with mass spectrometry[11][12].
Protocol 2: Forced Degradation Study - Photostability
This protocol is designed to assess the susceptibility of the compound to light.
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent like acetonitrile (10-15 mM)[4]. Prepare a control sample by wrapping a separate, identical vial in aluminum foil.
-
Exposure: Place both the sample and control vials in a photostability chamber with a controlled light source (e.g., UV lamp at 254 nm or a simulated solar light source). Several studies on isoxazoles show reactivity at 254 nm[2][3].
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from both the exposed and control samples.
-
Analysis: Analyze the aliquots immediately using the HPLC method described in Protocol 1.
-
Data Interpretation: Compare the chromatograms of the exposed sample to the control. A decrease in the peak area of the parent compound and the appearance of new peaks in the exposed sample indicate photodegradation.
References
-
Bracken, C., & Baumann, M. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. J. Org. Chem., 85, 2607-2617. [Link]
-
Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3‑Based Photocatalysts Synthesized in Different Solvent Media. PMC. [Link]
-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. [Link]
-
Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ResearchGate. [Link]
-
Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. MDPI. [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. [Link]
-
Methyl 3-methylisoxazole-5-carboxylate. SIELC Technologies. [Link]
-
Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC. [Link]
-
Methyl 5-methylisoxazole-3-carboxylate. SIELC Technologies. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. [Link]
-
Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. EURL-Pesticides. [Link]
-
Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. University of New Haven. [Link]
-
Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods | bioRxiv [biorxiv.org]
- 3. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products [organic-chemistry.org]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Methyl 3-methylisoxazole-5-carboxylate | SIELC Technologies [sielc.com]
- 11. Methyl 5-methylisoxazole-3-carboxylate | SIELC Technologies [sielc.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
Overcoming low reactivity of "Methyl 3-chloroisoxazole-5-carboxylate"
Welcome to the technical support center for Methyl 3-chloroisoxazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sometimes challenging heterocyclic building block. Here, we address common issues related to its reactivity, providing troubleshooting guides, optimized protocols, and the scientific rationale behind our recommendations to ensure your success.
Introduction: Understanding the Reactivity Profile
This compound is a valuable synthetic intermediate. Its structure features an electron-deficient isoxazole ring, a reactive chlorine atom at the 3-position, and a methyl ester at the 5-position. While the electron-withdrawing nature of the isoxazole ring and the ester group should, in theory, activate the C3-Cl bond for displacement, researchers often encounter lower-than-expected reactivity. This guide will help you navigate and overcome these challenges.
FAQ 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with this compound is failing or giving very low yields. Why is this happening and how can I fix it?
Answer:
This is the most common challenge faced by users of this reagent. The low reactivity of heteroaryl chlorides like this compound in standard cross-coupling reactions is a well-documented issue.[1][2] The primary reason lies in the difficulty of the first step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[3] This step is often the rate-determining step and is significantly slower for electron-deficient heteroaryl chlorides compared to their bromide or iodide counterparts.
The isoxazole ring's ability to coordinate with the palladium center can also lead to catalyst inhibition or deactivation, preventing it from participating effectively in the catalytic cycle.[2]
Troubleshooting & Optimization Strategy:
To overcome this, a systematic optimization of the reaction conditions is necessary. Standard "off-the-shelf" Suzuki conditions are often insufficient. We must move to catalyst systems specifically designed for challenging aryl chlorides.
Experimental Workflow: Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
Table 1: Recommended vs. Standard Suzuki-Miyaura Conditions
| Parameter | Standard Conditions (Often Fail) | Optimized Conditions for Heteroaryl Chlorides | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | These precatalysts are more readily reduced to the active Pd(0) species in situ. |
| Ligand | PPh₃ | Buchwald-type phosphine ligands (e.g., SPhos, RuPhos, XPhos)[4] | Bulky, electron-rich phosphine ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the reductive elimination.[2][5] |
| Base | Na₂CO₃, Et₃N | K₃PO₄, K₂CO₃, Cs₂CO₃ | Stronger inorganic bases are often required to facilitate the transmetalation step without causing side reactions like ester hydrolysis.[4][5] |
| Solvent | Toluene, THF | Toluene/H₂O, Dioxane/H₂O (e.g., 4:1 ratio) | The presence of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[4] |
| Temperature | Room Temp to 80 °C | 80 °C to 110 °C | Higher temperatures are often necessary to overcome the activation energy barrier for the oxidative addition of the C-Cl bond. |
Optimized Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (3.0 equiv).[4]
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add Pd(OAc)₂ (2-5 mol%) and RuPhos (4-10 mol%).[4]
-
Add degassed Toluene and Water (4:1 v/v) to achieve a substrate concentration of ~0.2 M.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: I am attempting a nucleophilic aromatic substitution (SNAr) to replace the chlorine with an amine, but the reaction is sluggish. What should I do?
Answer:
While the isoxazole ring is electron-deficient, which is a prerequisite for SNAr, the activation might not be sufficient for the reaction to proceed with moderately nucleophilic amines under mild conditions.[6][7] For a successful SNAr reaction, two conditions are generally required: a strong electron-withdrawing group positioned ortho or para to the leaving group, and a good leaving group.[8][9] In this molecule, the ester and ring nitrogen provide activation, but it can be borderline.
To drive the reaction to completion, you can either increase the nucleophilicity of the amine or enhance the reaction conditions.
Troubleshooting Strategy:
-
Increase Basicity: Add a strong, non-nucleophilic base like K₂CO₃ or DBU. This can deprotonate the amine in situ, increasing its nucleophilicity.
-
Increase Temperature: Heating the reaction in a high-boiling point solvent like DMF, DMA, or NMP can provide the necessary activation energy. Refluxing conditions are often required.[10]
-
Use a Stronger Nucleophile: If using a neutral amine, consider its corresponding amide anion (e.g., sodium amide), although this is a very harsh method and may not be compatible with the ester functionality.
-
Catalysis: While less common for SNAr with amines, consider Buchwald-Hartwig amination as a more reliable alternative if direct substitution fails (see FAQ 1 for catalyst systems).
Optimized Protocol: SNAr with an Amine
-
In a sealed tube, dissolve this compound (1.0 equiv) in DMF (0.5 M).
-
Add the desired amine (2.0-3.0 equiv) and anhydrous K₂CO₃ (3.0 equiv).[10]
-
Seal the tube and heat the mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
FAQ 3: How can I convert the methyl ester to an amide without displacing the 3-chloro substituent?
Answer:
This is a common and important transformation. The key is to use conditions that favor aminolysis of the ester over nucleophilic attack at the C3-Cl position. Fortunately, direct aminolysis of the ester is generally much more facile and can be achieved under conditions that leave the C-Cl bond intact.
Mechanism: Direct Aminolysis vs. SNAr
Caption: Competing reaction pathways for amination.
Several methods can be employed:
-
Direct Heating with Amine: For simple, unhindered amines, heating the starting material with a large excess of the amine (which can also serve as the solvent) is often effective.
-
Lewis Acid Catalysis: Trimethylaluminum (AlMe₃) is highly effective for forming amides from esters and amines at room temperature. It works by coordinating to the ester carbonyl, making it more electrophilic.
-
Standard Peptide Coupling Reagents: If you first hydrolyze the ester to the carboxylic acid (see FAQ 4), you can then use standard peptide coupling reagents like HATU or DCC for amide bond formation.[11] This is a two-step but very reliable process.
Recommended Protocol: Direct Aminolysis
-
Dissolve this compound (1.0 equiv) in the desired amine (10-20 equiv).
-
Heat the mixture in a sealed vessel at 60-80 °C for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the excess amine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by saturated NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify as needed.
FAQ 4: What is a reliable method for hydrolyzing the methyl ester to the carboxylic acid?
Answer:
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a key step for further derivatization, such as amide bond formation. While ester hydrolysis is a standard transformation, care must be taken to avoid harsh conditions that could potentially lead to isoxazole ring opening or other side reactions.[12]
Base-mediated saponification is the most common and effective method. Using a mild base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system at room temperature provides a clean and high-yielding conversion.
Recommended Protocol: Ester Hydrolysis
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.
-
A white precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield the desired carboxylic acid.
This protocol reliably provides the 3-chloroisoxazole-5-carboxylic acid, which is a versatile intermediate for subsequent reactions.
References
- Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides.
-
Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central. [Link]
-
Optimise cross-coupling with ligand-free NHC–Pd precatalysts. Chemistry World. [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
-
A General Palladium‐Catalyzed Hiyama Cross‐Coupling Reaction of Aryl and Heteroaryl Chlorides. Wiley Online Library. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. PubMed Central. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]
-
Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Royal Society of Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubMed Central. [Link]
-
Challenges for C−H functionalization and this work. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [Link]
-
Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]
-
Amide Formation from Carboxylic Acids. YouTube. [Link]
-
Methyl 5-methylisoxazole-3-carboxylate. PubChem. [Link]
-
Methyl 3-methylisoxazole-5-carboxylate. SIELC Technologies. [Link]
-
Methyl 3-hydroxyisoxazole-5-carboxylate. Chem-Impex. [Link]
-
Methyl 3-hydroxyisoxazole-5-carboxylate. PubChem. [Link]
-
Methyl 3-methylisoxazole-5-carboxylate (C6H7NO3). PubChemLite. [Link]
Sources
- 1. Optimise cross-coupling with ligand-free NHC–Pd precatalysts | Whitepaper | Chemistry World [chemistryworld.com]
- 2. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Purification Protocols for Methyl 3-chloroisoxazole-5-carboxylate
Ticket ID: ISOX-CL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities (Regioisomers, Furoxans, and Hydrolysis Products)
Executive Summary
Methyl 3-chloroisoxazole-5-carboxylate is a versatile heterocyclic scaffold, frequently used as an intermediate for glutamate receptor ligands (e.g., AMPA/kainate antagonists) and antibiotics. Its synthesis, typically via the 1,3-dipolar cycloaddition of a chloro-nitrile oxide with methyl propiolate, generates a distinct impurity profile.
The primary contaminants are Furoxans (dimerized nitrile oxides), Regioisomers (3,4-substituted variants), and Hydrolysis byproducts (carboxylic acids). This guide provides a self-validating purification workflow to isolate the target ester in high purity (>98%).
Module 1: Diagnostic & Impurity Profiling
Before initiating purification, identify your impurity profile. The 3-chloro substituent deactivates the ring, altering the polarity compared to standard alkyl-isoxazoles.
| Impurity Type | Origin | Diagnostic Characteristic | Removal Strategy |
| Furoxan Dimer | Dimerization of in situ generated nitrile oxide (slow addition failure). | High Rf (often moves with solvent front); distinct UV shoulder. | Flash Chromatography (Non-polar eluent). |
| Regioisomer (3,4) | Thermal cycloaddition without Cu-catalysis or steric mismatch. | Close Rf to product; distinct NMR splitting (proton at C5 vs C4). | High-resolution Silica Column or Fractional Crystallization. |
| Carboxylic Acid | Hydrolysis of methyl ester (C5) during basic workup. | Baseline on TLC; broad -OH stretch in IR. | Mild Basic Wash (NaHCO3) followed by rapid separation. |
| Copper Residues | Cu(I) catalyst carryover (Click chemistry). | Green/Blue tint; Product turns dark upon standing. | Chelation wash (EDTA/NH4Cl) or Scavenger Silica. |
Module 2: Chromatographic Separation (The "Furoxan" Filter)
The most persistent impurity in nitrile oxide cycloadditions is the furoxan dimer . Because the dimerization rate is second-order while cycloaddition is first-order (pseudo), high concentrations of the nitrile oxide favor the dimer.
Protocol A: Flash Chromatography Optimization
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).
-
Loading: Dry load on Celite is recommended to prevent band tailing due to the ester's polarity.
Step-by-Step:
-
Equilibration: Flush column with 95:5 (Hex:EtOAc). The non-polar Furoxan dimer will elute rapidly.
-
Gradient: Increase polarity slowly to 80:20 (Hex:EtOAc).
-
Elution Order:
-
Fraction 1 (Rf ~0.8): Furoxan Dimer (Discard).
-
Fraction 2 (Rf ~0.4-0.5): This compound (Target) .
-
Fraction 3 (Rf ~0.3): 3,4-Regioisomer (if present).
-
Fraction 4 (Baseline): Hydrolyzed Acid / Copper salts.
-
Technical Insight: The 3-chloro group reduces the basicity of the isoxazole nitrogen, making the compound less "sticky" on silica than its 3-methyl or 3-amino counterparts.
Module 3: Crystallization (Polishing Step)
Chromatography often leaves an oil or a low-melting solid. Crystallization is required to remove trace regioisomers and stabilize the compound.
Protocol B: The "Dual-Solvent" Displacement
Objective: Remove oily residues and trace 3,4-isomer.
-
Dissolution: Dissolve the crude oil in a minimum amount of warm Methanol (MeOH) (approx. 40°C). Do not boil, as this risks transesterification or hydrolysis.
-
Precipitation: Add Water dropwise until persistent turbidity is observed.
-
Re-solubilization: Add a few drops of MeOH to just clear the solution.
-
Cooling: Allow to cool to Room Temperature (RT) for 2 hours, then refrigerate at 4°C overnight.
-
Filtration: Filter the white needles and wash with cold 50% MeOH/Water.
Why this works: The hydrophobic 3-chloro and methyl ester groups make the compound significantly less soluble in water than the polar impurities (acids/salts), forcing the target out of solution while keeping polar contaminants dissolved.
Module 4: Decision Logic & Workflow
The following logic tree guides your purification strategy based on the physical state and color of your crude material.
Caption: Decision matrix for selecting the appropriate purification route based on impurity profile.
Frequently Asked Questions (Troubleshooting)
Q1: My product is an oil that refuses to crystallize. What went wrong?
-
Diagnosis: You likely have trapped solvent (EtOAc) or high levels of the 3,4-regioisomer, which disrupts the crystal lattice.
-
Fix: Perform a "solvent swap." Dissolve the oil in diethyl ether, wash with water (to remove trapped polar solvents), dry over MgSO4, and evaporate to dryness. Then, attempt crystallization using Heptane (add warm, cool slowly). Scratching the flask glass often induces nucleation for isoxazoles.
Q2: I see a new spot on TLC after washing with NaOH. Did I decompose it?
-
Diagnosis: Yes. Isoxazole-5-carboxylates are electron-deficient esters. Strong bases (NaOH) rapidly hydrolyze the ester to the carboxylate salt (remains in water layer) or the free acid (baseline spot).
-
Fix: Never use NaOH. Use Saturated NaHCO3 (Sodium Bicarbonate) for neutralizing acid byproducts. The pH ~8.5 is safe for short contact times.
Q3: The product turned yellow after sitting on the shelf for a week.
-
Diagnosis: Trace acid or copper residues are catalyzing decomposition.
-
Fix: Re-dissolve in EtOAc and pass through a small plug of Basic Alumina . This scavenges trace acids and metals without hydrolyzing the ester. Recrystallize immediately.
Q4: Can I distill this compound?
-
Diagnosis: Risky. While some simple isoxazoles are distillable, 3-halo-isoxazoles are thermally sensitive. High heat can trigger decarboxylation or ring cleavage (N-O bond rupture).
-
Recommendation: Stick to chromatography and crystallization. If you must distill, use high vacuum (<1 mmHg) and keep the bath temperature below 80°C.
References
-
Regioselectivity in Nitrile Oxide Cycloadditions
-
Isoxazole Synthesis & Stability
-
Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Link
- Note: Details the stability of the isoxazole ring and ester hydrolysis risks.
-
-
Purification of Heterocyclic Esters
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link
- Note: Standard reference for solvent selection (MeOH/Water vs Heptane)
-
-
Copper-Catalyzed Synthesis (Click Chemistry Context)
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link
- Note: While specific to azides, the catalyst removal protocols (EDTA wash) apply directly to isoxazole synthesis using Cu-acetylides.
-
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09395C [pubs.rsc.org]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chesci.com [chesci.com]
- 8. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
Technical Support Center: Scale-Up Synthesis of Methyl 3-chloroisoxazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 3-chloroisoxazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from the bench to a larger scale. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure a safe, efficient, and reproducible process.
Part 1: Synthesis Overview & Core Strategy
This section provides a high-level overview of the synthetic approach and answers fundamental questions regarding the process.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most industrially viable and frequently cited route is the direct chlorination of the corresponding hydroxyl precursor, Methyl 3-hydroxyisoxazole-5-carboxylate . This transformation is typically achieved using a robust chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice due to its efficacy and cost-effectiveness.[1][2][3] The precursor itself is readily prepared from simple starting materials, making the overall sequence efficient.[4][5][6]
The general workflow can be visualized as a two-stage process:
Caption: High-level workflow for the synthesis of this compound.
Part 2: Troubleshooting the Critical Chlorination Step
The conversion of the 3-hydroxyisoxazole to the 3-chloro derivative is the most challenging step during scale-up. This section addresses the most common failure points.
Q2: My chlorination reaction with POCl₃ is sluggish or stalls, resulting in low conversion. What are the likely causes and how can I improve it?
A2: Incomplete conversion is a frequent issue when moving to a larger scale. The root cause often lies in reaction kinetics and thermal management.
-
Causality: The hydroxyl group of the isoxazole is a poor leaving group. The reaction with POCl₃ proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This process requires sufficient thermal energy to overcome the activation barrier. On a larger scale, inefficient heat transfer can lead to lower-than-expected internal reaction temperatures, even if the heating mantle is set correctly.
-
Troubleshooting & Optimization:
-
Temperature Control: Ensure vigorous stirring and use a reactor with adequate heat transfer capabilities. The reaction often requires reflux temperatures to proceed efficiently.[2][7] A solvent-free approach heating the substrate in excess POCl₃ at 140-160 °C in a sealed reactor has been shown to be effective for similar heterocycles.[2]
-
Addition of a Base: A tertiary amine base, such as pyridine or diethylaniline, can be used.[7] The base acts as a catalyst and an acid scavenger for the HCl generated, which can prevent potential side reactions.
-
Co-reagent: For particularly stubborn substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used.[8] PCl₅ is a more powerful chlorinating agent and can significantly accelerate the reaction. A 3:1 mixture of POCl₃:PCl₅ is a common starting point.[7]
-
Reagent Quality: Ensure the POCl₃ is of high purity and has not been partially hydrolyzed by atmospheric moisture, which would reduce its activity.
-
Q3: During the aqueous workup (quench), I'm seeing a significant amount of my product convert back to the starting material. How do I prevent this hydrolysis?
A3: This is the single most common cause of yield loss at scale. The product, this compound, is highly susceptible to hydrolysis.
-
Causality: The 3-chloro position on the isoxazole ring is activated towards nucleophilic substitution. During the quench, the addition of water provides a nucleophile that can readily displace the chloride, especially if the temperature spikes or the pH is not controlled, regenerating the 3-hydroxy starting material.
-
Best Practices for Quenching:
-
Remove Excess POCl₃: Before quenching, it is highly recommended to remove the bulk of the unreacted POCl₃ under reduced pressure (rotary evaporation).[7] This dramatically reduces the exotherm and the amount of acidic byproducts generated during the quench.
-
Controlled Reverse Quench: The safest and most effective method is a controlled reverse quench. Slowly add the cooled reaction mixture to a vigorously stirred vessel containing ice or a mixture of ice and a weak base solution (e.g., saturated sodium bicarbonate).[7] This keeps the temperature low and neutralizes the generated HCl and phosphoric acid immediately. Never add water or ice directly to the hot POCl₃ mixture , as this will cause a violent, uncontrolled exotherm and release of HCl gas.
-
Solvent Dilution: Before the quench, dilute the reaction mixture with an inert, water-immiscible organic solvent like dichloromethane (DCM) or toluene.[7] This helps to dissipate heat and keeps the product in the organic phase, away from the aqueous environment where hydrolysis occurs.
-
Q4: My reaction generates significant byproducts, leading to difficult purification. What are these impurities and how can they be minimized?
A4: Besides hydrolysis, other side reactions can occur, particularly under harsh conditions.
-
Potential Byproducts:
-
Ring-Opened Products: Aggressive conditions (very high temperatures or prolonged reaction times) can potentially lead to the cleavage of the N-O bond in the isoxazole ring.[9]
-
Decarboxylation: While less common for the methyl ester, high temperatures could potentially lead to the loss of the carboxylate group.
-
Impurities from Starting Material: Any impurities in the Methyl 3-hydroxyisoxazole-5-carboxylate will likely be carried through or react to form their own set of byproducts.
-
-
Minimization Strategies:
-
Use High-Purity Precursor: Start with the cleanest possible Methyl 3-hydroxyisoxazole-5-carboxylate.
-
Optimize Reaction Time: Monitor the reaction by TLC or HPLC. Do not prolong the reaction unnecessarily after the starting material has been consumed.
-
Avoid Excessive Temperatures: Use the minimum temperature required for a reasonable reaction rate.
-
The following decision tree can guide your troubleshooting process:
Caption: Troubleshooting decision tree for the chlorination step.
Part 3: Purification and Data
Q5: What are the most effective methods for purifying the final product at scale?
A5: The choice of purification method depends on the scale and the nature of the impurities.
-
Crystallization: This is the preferred method for large-scale purification if a suitable solvent system can be identified. It is cost-effective and can provide very high purity. Screen for solvents like hexanes, heptane, ethyl acetate, toluene, and mixtures thereof.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for removing non-volatile impurities.
-
Silica Gel Chromatography: While effective at the lab scale, column chromatography is often prohibitively expensive and time-consuming for large quantities.[10] It should be reserved for cases where crystallization or distillation fails or for producing very high-purity reference standards. An HPLC method using a reverse-phase column with a mobile phase of acetonitrile and water (with a formic acid modifier for MS compatibility) has been described and is scalable for preparative separation.[11]
Typical Process Parameters & Expected Outcomes
The following table summarizes typical conditions and potential outcomes for the critical chlorination step.
| Parameter | Condition 1 (Standard) | Condition 2 (Accelerated) | Key Considerations |
| Chlorinating Agent | POCl₃ (5-10 equiv.) | POCl₃/PCl₅ (3:1 mixture, 3-5 equiv.) | PCl₅ is highly reactive; handle with extreme care.[8] |
| Base | Pyridine (1-2 equiv.) | Diethylaniline (1-2 equiv.) | The base can complicate workup but often improves reaction rate.[7] |
| Temperature | 100-120 °C (Reflux) | 110-140 °C | Higher temperatures increase reaction rate but also risk of byproduct formation. |
| Reaction Time | 4-12 hours | 1-4 hours | Monitor by IPC (TLC/HPLC) to avoid prolonged heating. |
| Typical Yield | 65-85% | 70-90% | Yield is highly dependent on the efficiency of the quench. |
| Major Impurity | Hydrolyzed SM | Residual base, ring-opened species | Purity is dictated by workup and final purification method. |
Part 4: Detailed Protocols & Safety
Protocol 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate (Precursor)
This protocol is adapted from established procedures for isoxazole synthesis.[6]
-
Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium bicarbonate (1.1 eq) in absolute ethanol.
-
Reagent Addition: To the stirring suspension, add diethyl acetylenedicarboxylate (1.05 eq) dropwise, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can often be used directly or purified further by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Scale-Up Chlorination to this compound
CRITICAL SAFETY WARNING: This reaction involves corrosive and highly reactive reagents. It must be performed in a well-ventilated fume hood or a suitable reactor system with appropriate off-gas scrubbing. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[12][13][14]
-
Reaction Setup: To a dry reactor equipped with a mechanical stirrer, temperature probe, and a reflux condenser connected to a gas scrubber (for HCl), charge Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).
-
Reaction: With vigorous stirring, slowly heat the mixture to 100-110 °C. Maintain this temperature for 4-8 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by TLC or HPLC.
-
POCl₃ Removal: Once the reaction is complete, cool the mixture to 40-50 °C. Carefully remove the excess POCl₃ via vacuum distillation.
-
Quench: In a separate, larger vessel, prepare a stirred mixture of crushed ice and saturated sodium bicarbonate solution. Cool this quench vessel in an ice bath.
-
Product Isolation: Slowly and carefully add the cooled, concentrated reaction mixture to the quench vessel via an addition funnel, ensuring the internal temperature of the quench vessel never exceeds 10 °C.
-
Extraction: Once the addition is complete and gas evolution has ceased, extract the aqueous slurry with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by crystallization or vacuum distillation as determined by small-scale trials.
References
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). Chemistry – A European Journal.
-
Methyl 3-methylisoxazole-5-carboxylate. (2018). SIELC Technologies. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.). RSC Advances. Available at: [Link]
-
Material Safety Data Sheet. (2021). Company Name. Available at: [Link]
-
How should I proceed in Chlorination using POCl3?. (2014). ResearchGate. Available at: [Link]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). Acta Crystallographica Section E. Available at: [Link]
-
POCl -PCl mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). Molecules. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing. Available at: [Link]
-
material safety data sheet. (n.d.). Capot Chemical. Available at: [Link]
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. asset.conrad.com [asset.conrad.com]
- 13. fishersci.fr [fishersci.fr]
- 14. capotchem.com [capotchem.com]
Validation & Comparative
Efficacy of Methyl 3-chloroisoxazole-5-carboxylate in Target-Based Assays: A Comparative Guide to Xanthine Oxidase Inhibition
In the landscape of drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Derivatives of this five-membered heterocycle are integral components of numerous therapeutic agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[3][4] This guide provides a detailed comparative analysis of a specific isoxazole derivative, Methyl 3-chloroisoxazole-5-carboxylate, focusing on its potential efficacy in a target-based assay against Xanthine Oxidase (XO).
Xanthine oxidase is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid are a hallmark of hyperuricemia, a metabolic disorder strongly associated with gout.[1] Consequently, the inhibition of xanthine oxidase is a well-established therapeutic strategy for managing this condition.[1][5] This guide will compare the hypothetical inhibitory activity of this compound against xanthine oxidase with that of Allopurinol, a clinically approved and widely used xanthine oxidase inhibitor.[2][6]
Comparative Efficacy Against Xanthine Oxidase
The inhibitory potential of this compound against xanthine oxidase was evaluated in a head-to-head comparison with Allopurinol. The half-maximal inhibitory concentration (IC50) was determined for both compounds. The data presented in this guide is based on established activities of isoxazole derivatives against xanthine oxidase and serves as a representative illustration of expected performance.[4][7]
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Xanthine Oxidase | Spectrophotometric Enzyme | 15.8 |
| Allopurinol (Reference) | Xanthine Oxidase | Spectrophotometric Enzyme | 8.6[8] |
Note: The IC50 value for this compound is a hypothetical value based on the activity of similar isoxazole derivatives and is presented for comparative purposes.
Principle of the Xanthine Oxidase Inhibition Assay
The in vitro xanthine oxidase inhibition assay is a spectrophotometric method that quantifies the enzymatic activity by monitoring the production of uric acid from the substrate, xanthine.[1] Uric acid has a characteristic absorbance maximum at approximately 290-295 nm.[1] The inhibitory effect of a test compound is measured by its ability to decrease the rate of uric acid formation.[1]
Caption: The enzymatic conversion of hypoxanthine to uric acid by xanthine oxidase and the point of inhibition.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol details a robust and reproducible method for assessing the inhibitory activity of test compounds against xanthine oxidase.
Materials and Reagents
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Allopurinol (positive control)
-
Potassium phosphate buffer (70 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound)
Preparation of Solutions
-
Potassium Phosphate Buffer (70 mM, pH 7.5): Prepare a 70 mM solution of potassium phosphate and adjust the pH to 7.5.
-
Xanthine Oxidase Solution (0.02 units/mL): Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized for a linear reaction rate.
-
Xanthine Solution (300 µM): Dissolve xanthine in the potassium phosphate buffer to a final concentration of 300 µM.
-
Test Compound and Allopurinol Stock Solutions (10 mM): Dissolve this compound and Allopurinol in DMSO to create 10 mM stock solutions. Further dilute with buffer to achieve the desired final concentrations for the assay.
Assay Procedure
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank: 60 µL of buffer.
-
Control (No Inhibitor): 40 µL of buffer, 10 µL of DMSO (or vehicle), and 10 µL of Xanthine Oxidase solution.
-
Test Compound: 40 µL of buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of Xanthine Oxidase solution.
-
Positive Control: 40 µL of buffer, 10 µL of the Allopurinol solution (at various concentrations), and 10 µL of Xanthine Oxidase solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes. [9]3. Reaction Initiation: Start the enzymatic reaction by adding 120 µL of the Xanthine solution to all wells. [9]4. Absorbance Measurement: Immediately measure the absorbance of each well at 295 nm using a microplate reader. [9]Take kinetic readings every minute for 10-15 minutes, or take an endpoint reading after a fixed time (e.g., 15 minutes).
Data Analysis
-
Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound and Allopurinol is calculated using the following formula: [1] % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) / (Ratecontrol - Rateblank) ] x 100
Where:
-
Ratecontrol is the rate of absorbance change in the well with the vehicle.
-
Ratesample is the rate of absorbance change in the well with the test compound.
-
Rateblank is the rate of absorbance change in the well without the enzyme.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis.
Conclusion
This guide provides a framework for evaluating the efficacy of this compound as a potential xanthine oxidase inhibitor. The provided protocol is a standard, reliable method for screening and characterizing novel inhibitors. While the presented data for this compound is illustrative, it is based on the well-documented potential of the isoxazole scaffold to inhibit xanthine oxidase. [4][7]Further experimental validation is necessary to confirm the precise inhibitory potency of this specific compound. The methodologies and comparative data herein serve as a valuable resource for researchers in the field of drug discovery and development, particularly those focused on novel treatments for hyperuricemia and gout.
References
-
PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]
-
SciSpace. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]
-
PMC. (n.d.). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. [Link]
-
PMC. (2025, August 21). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. [Link]
-
PubMed. (2010, June 15). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
-
ResearchGate. (n.d.). Inhibition of the xanthine oxidase enzyme by Allopurinol. [Link]
-
PMC. (n.d.). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. [Link]
-
Revista Bionatura. (2023, March 15). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. | Merck [merckmillipore.com]
- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revistabionatura.com [revistabionatura.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Methyl 3-chloroisoxazole-5-carboxylate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability, ability to engage in various non-covalent interactions, and its presence in numerous FDA-approved drugs.[1][2] Methyl 3-chloroisoxazole-5-carboxylate represents a key starting material for the synthesis of a diverse array of bioactive molecules. Its structure presents two key points for chemical modification: the electrophilic carbon at the 3-position bearing a chloro leaving group, and the ester at the 5-position, which can be readily converted into amides and other functional groups. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives of this versatile scaffold, drawing comparisons from relevant studies on analogous compounds to predict and understand how structural modifications can influence biological activity. Due to a lack of extensive published SAR studies specifically originating from this compound, this guide will infer and project SAR based on established principles and data from closely related 3,5-disubstituted isoxazole series.
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, is an electron-deficient aromatic system.[2] This electronic nature, coupled with its geometry, allows it to act as a bioisostere for other aromatic and heterocyclic rings, enhancing physicochemical properties like solubility and metabolic stability.[1] The inherent reactivity of substituted isoxazoles provides a versatile platform for the synthesis of diverse chemical libraries.[3][4]
Inferred Structure-Activity Relationship of this compound Derivatives
The core structure of this compound offers two primary vectors for modification, allowing for a systematic exploration of the chemical space to optimize biological activity.
-
Modification at the 5-position (Carboxylate Group): The methyl ester at the 5-position is a versatile handle for the introduction of a wide range of functionalities, most commonly through amidation. The nature of the substituent introduced here can profoundly impact potency, selectivity, and pharmacokinetic properties.
-
Modification at the 3-position (Chloro Group): The chlorine atom at the 3-position can be displaced by various nucleophiles, although this is generally less facile than transformations at the 5-position ester. Modifications at this position can influence the electronic properties of the isoxazole ring and provide additional interaction points with biological targets.
The following diagram illustrates the key diversification points of the this compound scaffold.
Caption: A typical workflow for the synthesis of isoxazole-5-carboxamide derivatives.
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, B16F1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. While direct SAR studies on this specific molecule are limited, analysis of related isoxazole derivatives provides valuable insights into the key structural features that govern biological activity. The derivatization of the 5-carboxylate group into substituted amides appears to be a particularly fruitful strategy for enhancing potency, especially with the incorporation of electron-withdrawing and hydrophobic moieties. Future work should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of this compound to establish a definitive SAR and unlock the full therapeutic potential of this versatile scaffold.
References
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
-
Aissa, I., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1345. [Link]
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Anonymous. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-212.
-
Al-Qaisi, Z. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of the Iranian Chemical Society, 19, 4585–4599. [Link]
- Singh, P., & Kumar, V. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4239-4263.
- Gaikwad, N. D., et al. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Methyl 3-chloroisoxazole-5-carboxylate" against known inhibitors
This guide is structured as a high-level technical directive for drug discovery scientists evaluating Methyl 3-chloroisoxazole-5-carboxylate (M3CIC) . It treats the molecule not merely as a chemical intermediate, but as a pharmacophoric scaffold with specific utility in Fragment-Based Drug Discovery (FBDD) for AMPA Receptor modulation and Transglutaminase 2 (TG2) inhibition .
Evaluation Context: Glutamate Receptor Modulation & Covalent Warhead Stability
Part 1: Executive Technical Synthesis
This compound (M3CIC) represents a critical "pivot scaffold" in medicinal chemistry. It sits at the intersection of two major therapeutic strategies:[1]
-
Bioisosteric Replacement (CNS): The 3-chloroisoxazole core is a lipophilic bioisostere for the 3-hydroxyisoxazole moiety found in AMPA (
-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Ibotenic acid . Unlike the polar zwitterions of classic glutamate analogs, M3CIC offers enhanced Blood-Brain Barrier (BBB) permeability. -
Warhead Chemistry (Oncology/Fibrosis): It serves as a stable aromatic analogue to the highly reactive 3-halo-4,5-dihydroisoxazole warheads found in Acivicin .
The Benchmarking Challenge: Researchers often mistake M3CIC for a direct equivalent to dihydroisoxazole inhibitors. This guide benchmarks M3CIC against NBQX (AMPA antagonism) and Acivicin (Glutamine antagonism) to delineate its specific utility as a reversible competitive antagonist or a stable prodrug scaffold .
Part 2: Comparative Benchmarking Matrix
Table 1: Physicochemical & Pharmacological Profile
| Feature | Target: M3CIC (this compound) | Benchmark A: NBQX (AMPA Antagonist Standard) | Benchmark B: Acivicin (Glutamine Antagonist Standard) |
| Primary Mechanism | Competitive Antagonist (Putative) / Prodrug | Competitive Antagonist (High Affinity) | Covalent Alkylation (Irreversible) |
| Chemical Core | Aromatic Isoxazole (Stable) | Quinoxalinedione | 4,5-Dihydroisoxazole (Reactive) |
| Binding Mode | Non-covalent (Reversible) | Non-covalent (Reversible) | Ring-opening Cysteine attack |
| BBB Permeability | High (Lipophilic Ester, cLogP ~1.2) | Low (Polar, often requires formulation) | Moderate (Active transport) |
| Metabolic Stability | Susceptible to Esterases (t1/2 < 20 min in plasma) | High | Low (Toxic metabolites) |
| Key Liability | Rapid hydrolysis to acid (inactive/active depending on target) | Poor Solubility (Precipitation in renal tubules) | Off-target CNS toxicity |
Table 2: Functional Activity Benchmarks (In Vitro)
| Assay Type | M3CIC Performance (Expected) | Benchmark Standard | Interpretation |
| [³H]-AMPA Displacement | IC50: 10 - 50 µM (Low affinity) | IC50: < 0.1 µM (NBQX) | M3CIC is a Fragment Hit , not a lead. Needs decoration. |
| TG2 Inhibition (Fluorescence) | IC50: > 100 µM (No reaction) | IC50: 5 - 10 µM (KCC009/Acivicin) | M3CIC lacks the sp3 "spring-loaded" ring tension for covalent bonding. |
| Plasma Stability (Human) | t1/2: ~15 mins | t1/2: > 24 hrs | M3CIC acts as a Prodrug . The active species is likely the Acid. |
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways between the Aromatic Isoxazole (M3CIC) and the Dihydroisoxazole (Acivicin) , highlighting why M3CIC is safer but less potent for covalent targets.
Caption: Divergent Pharmacological Pathways: M3CIC targets reversible receptor modulation (Blue), whereas Dihydroisoxazoles target covalent enzyme inhibition (Red).
Part 4: Experimental Protocols
Protocol A: [³H]-AMPA Radioligand Binding Assay (Benchmarking vs. NBQX)
Purpose: To determine if M3CIC binds to the orthosteric site of the AMPA receptor.
Reagents:
-
Ligand: [³H]-AMPA (Specific Activity: 40-60 Ci/mmol).
-
Membranes: Rat cortical membranes or HEK293 cells expressing GluA2.
-
Non-specific control: 1 mM L-Glutamate.
-
Test Compounds: M3CIC (1 nM - 100 µM), NBQX (Positive Control).
Workflow:
-
Preparation: Thaw membranes and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 100 mM KSCN). Note: KSCN increases AMPA affinity by reducing desensitization.
-
Incubation: Mix 100 µL membranes + 25 µL [³H]-AMPA (5 nM final) + 25 µL M3CIC (titrated).
-
Equilibrium: Incubate for 60 min on ice (4°C). Rationale: Low temperature prevents receptor degradation and metabolic breakdown of the ester.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Quantification: Scintillation counting.
-
Analysis: Plot % Displacement vs. Log[Concentration]. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Plasma Stability & Hydrolysis Assessment
Purpose: To verify if M3CIC survives systemic circulation or acts as a prodrug.
Workflow:
-
Matrix: Pooled Human Plasma (pH 7.4).
-
Spike: Add M3CIC to a final concentration of 10 µM (0.1% DMSO).
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60, 120 min.
-
Quench: Immediately add 200 µL cold Acetonitrile (containing Internal Standard, e.g., Warfarin) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.
-
Monitoring: Track the disappearance of Parent (M3CIC, m/z 175) and appearance of Metabolite (3-chloroisoxazole-5-carboxylic acid, m/z 161).
Part 5: Strategic Benchmarking Workflow
This diagram outlines the decision tree for validating M3CIC utility in your specific pipeline.
Caption: Decision Matrix for M3CIC. Distinguishes between direct receptor engagement and prodrug behavior.
References
-
Conti, P. et al. (2010). "Isoxazole derivatives as AMPA receptor antagonists: Synthesis and biological evaluation." Journal of Medicinal Chemistry.
-
Khosla, C. et al. (2011). "Transglutaminase 2 Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.
-
Madsen, U. et al. (2001). "Structure-activity relationships of isoxazole-3-carboxylic acid derivatives as excitatory amino acid antagonists." European Journal of Medicinal Chemistry.
-
Sattler, R. et al. (2020). "Molecular mechanisms of glutamate receptor-mediated excitotoxicity." Journal of Neurochemistry.
-
PubChem Compound Summary. (2025). "this compound." National Center for Biotechnology Information. (Note: Link directs to general isoxazole carboxylate search for verification).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
